tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a fluoro-substituted phenyl ring, and a methoxypentanoylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate typically involves multiple steps:
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Formation of the Fluoro-Substituted Phenyl Intermediate: : The synthesis begins with the preparation of a fluoro-substituted phenyl compound. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as fluorine gas or more commonly, reagents like Selectfluor.
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Introduction of the Methoxypentanoylamino Group: : The next step involves the acylation of the fluoro-substituted phenyl intermediate with 5-methoxypentanoic acid or its derivatives. This reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
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Carbamate Formation: : The final step is the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction conditions are usually mild, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids under strong oxidative conditions using reagents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the methoxypentanoylamino moiety, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The fluoro group on the phenyl ring can be substituted through nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (NH₂R), thiols (RSH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its ability to inhibit or modulate biological pathways, making it useful in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its applications may extend to the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring and the methoxypentanoylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate
- tert-Butyl {3-fluoro-4-[(5-nitropyridin-2-yl)oxy]phenyl}carbamate
- tert-Butyl (3-((4-fluorophenyl)sulfonamido)phenyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate is unique due to the presence of the methoxypentanoylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its stability under various conditions, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to new discoveries and advancements in science and technology.
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4/c1-17(2,3)24-16(22)19-12-8-9-13(18)14(11-12)20-15(21)7-5-6-10-23-4/h8-9,11H,5-7,10H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRMKDUHNIIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)NC(=O)CCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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